Direct Synthesis of 2,6-Difluorobenzoyl Fluoride
2,6-Dichloro-benzoyl fluoride is a critical precursor in a patented, simplified route to 2,6-difluorobenzoyl fluoride, a key intermediate for acylurea insecticides [1]. The patent process leverages the direct reaction of 2,6-dichlorobenzoyl chloride with an alkali metal fluoride at >150°C to yield the desired 2,6-difluorobenzoyl fluoride [1]. This pathway bypasses the alternative, more complex multi-step synthesis required when starting from 2,6-dichlorobenzoyl chloride alone, which would necessitate a separate halogen exchange step after amide formation. This represents a distinct industrial advantage in process economy.
| Evidence Dimension | Synthetic Route Complexity / Cost-Efficiency |
|---|---|
| Target Compound Data | Direct, single-step conversion to 2,6-difluorobenzoyl fluoride when used as an intermediate. |
| Comparator Or Baseline | 2,6-Dichlorobenzoyl chloride (CAS 4659-45-4) requires a less direct, multi-step sequence to achieve the same final product. |
| Quantified Difference | Process simplification reduces the number of synthetic steps, lowering cost and material loss [1]. |
| Conditions | Patent process for producing 2,6-difluorobenzamide [1]. |
Why This Matters
This process simplification directly translates to lower production costs and higher throughput in industrial agrochemical synthesis, making it a valuable intermediate for procurement managers focused on cost-effective routes.
- [1] Google Patents. (1988). DE3875501T2 - METHOD FOR PRODUCING A BENZOESAE DERIVATIVE. Retrieved from https://patents.google.com/patent/DE3875501T2/en View Source
